An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Technical Guide to 4-(3,4-Dimethyl-benzyl)-piperidine: Synthesis, Properties, and Potential Applications
Abstract
This guide provides a comprehensive technical overview of 4-(3,4-Dimethyl-benzyl)-piperidine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of its structural analog, 4-benzylpiperidine, to infer and discuss its chemical properties, potential synthetic routes, and likely biological significance. We present a reasoned approach to its synthesis, predicted spectroscopic characteristics, and potential applications, grounded in the extensive literature on related piperidine derivatives. This guide aims to serve as a foundational resource for researchers, providing both a summary of known information and a scientifically grounded framework for future experimental work.
Introduction and Nomenclature
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it an ideal framework for designing molecules that interact with biological targets.[3] 4-(3,4-Dimethyl-benzyl)-piperidine belongs to this important class of molecules.
While specific research on 4-(3,4-Dimethyl-benzyl)-piperidine is not extensively published, its structural similarity to 4-benzylpiperidine—a well-documented compound—allows for reliable predictions of its chemical behavior and potential utility.[4] This guide will provide a detailed profile of the target molecule, drawing parallels with its unsubstituted analog and other relevant piperidine derivatives to offer a holistic and practical perspective for the research community.
Key Identifiers:
Chemical Structure and Physicochemical Properties
The structure of 4-(3,4-Dimethyl-benzyl)-piperidine consists of a piperidine ring substituted at the 4-position with a benzyl group, which is itself substituted with two methyl groups at the 3 and 4 positions of the phenyl ring.
Table 1: Physicochemical Properties of 4-(3,4-Dimethyl-benzyl)-piperidine and its Analog, 4-Benzylpiperidine.
| Property | 4-(3,4-Dimethyl-benzyl)-piperidine (Predicted/Known) | 4-Benzylpiperidine (Known) | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁N | C₁₂H₁₇N | [6][9] |
| Molecular Weight | 203.32 g/mol | 175.27 g/mol | [6][9] |
| Density | ~0.953 g/cm³ | 0.997 g/mL at 25 °C | [5][9] |
| Boiling Point | Not available | 279 °C | [9] |
| Melting Point | Not available | 6-7 °C | [9] |
| Refractive Index | Not available | n20/D 1.537 | [9] |
| pKa | Not available (expected to be similar to 4-benzylpiperidine) | 10.58 ± 0.10 |[9] |
The addition of the two methyl groups to the benzene ring increases the molecular weight and is expected to slightly alter properties such as boiling point and density compared to the unsubstituted 4-benzylpiperidine. The basicity, dictated by the piperidine nitrogen, should remain largely unaffected.
Synthesis and Methodologies
A plausible synthesis would start with the reaction of 4-cyanopyridine with a Grignard reagent derived from 4-bromo-1,2-dimethylbenzene, followed by reduction. A more direct and analogous approach to the known synthesis of 4-benzylpiperidine involves the reaction of 4-cyanopyridine with 1,2-dimethylbenzene (o-xylene), followed by catalytic hydrogenation of the resulting pyridine ring.[12]
Proposed Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, procedure based on analogous transformations.
Step 1: Synthesis of 4-(3,4-Dimethylbenzyl)pyridine
-
To a solution of 4-cyanopyridine in a suitable aprotic solvent (e.g., anhydrous toluene), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add 1,2-dimethylbenzene (o-xylene) to the mixture at room temperature.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water and a base (e.g., aqueous sodium hydroxide) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(3,4-dimethylbenzyl)pyridine.
Step 2: Hydrogenation to 4-(3,4-Dimethyl-benzyl)-piperidine
-
Dissolve the 4-(3,4-dimethylbenzyl)pyridine intermediate in a suitable solvent, such as ethanol or methanol.
-
Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[3]
-
Place the reaction vessel in a high-pressure hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3,4-Dimethyl-benzyl)-piperidine.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Causality behind Experimental Choices: The use of a Lewis acid in Step 1 facilitates the Friedel-Crafts-type reaction between the electron-rich o-xylene and the pyridine ring. Catalytic hydrogenation is the most common and efficient method for reducing the aromatic pyridine ring to a saturated piperidine ring with high yield.[10]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine.
Spectroscopic Characterization (Predicted)
No specific spectral data has been published for 4-(3,4-Dimethyl-benzyl)-piperidine. The following predictions are based on the known spectra of 4-benzylpiperidine and the expected influence of the two methyl substituents on the aromatic ring.[9][13]
Table 2: Predicted Spectroscopic Data for 4-(3,4-Dimethyl-benzyl)-piperidine.
| Technique | Predicted Key Signals/Features | Rationale |
|---|---|---|
| ¹H NMR | Aromatic protons (~6.9-7.1 ppm, 3H), Piperidine N-H (broad singlet, variable ppm), Piperidine CH₂ adjacent to N (~2.9-3.1 ppm, 2H), Benzylic CH₂ (~2.4-2.6 ppm, 2H), Aromatic methyls (~2.2 ppm, 6H, singlet), Other piperidine protons (~1.1-1.7 ppm, 7H) | The two methyl groups on the aromatic ring will create a simplified aromatic splitting pattern compared to 4-benzylpiperidine. The chemical shifts of the piperidine and benzylic protons are expected to be similar to the unsubstituted analog. |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), Piperidine carbons adjacent to N (~45-50 ppm), Benzylic carbon (~40-45 ppm), Other piperidine carbons (~30-35 ppm), Aromatic methyl carbons (~19-21 ppm) | The carbon signals will be consistent with the structure, with two distinct signals for the non-equivalent methyl carbons on the aromatic ring. |
| IR | N-H stretch (~3300-3400 cm⁻¹, broad), C-H (aliphatic) stretch (~2850-2950 cm⁻¹), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C=C (aromatic) stretch (~1500-1600 cm⁻¹) | The IR spectrum is expected to be very similar to that of 4-benzylpiperidine, showing characteristic peaks for the N-H bond, and both aliphatic and aromatic C-H bonds.[13] |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 203. A prominent fragment from benzylic cleavage resulting in a tropylium-like ion at m/z = 119 (dimethylbenzyl cation). Another key fragment would be the piperidinemethyl radical cation at m/z = 98. | Fragmentation patterns are predicted based on the stability of benzylic cations and the typical fragmentation of piperidine rings. |
Potential Applications and Biological Activity
The applications of 4-(3,4-Dimethyl-benzyl)-piperidine can be inferred from the known biological activities of its parent compound, 4-benzylpiperidine, and other substituted piperidine derivatives.
Central Nervous System (CNS) Activity
4-Benzylpiperidine is known to act as a monoamine releasing agent, with selectivity for dopamine and norepinephrine over serotonin. This profile suggests that its derivatives could be investigated as potential stimulants or research tools for studying neurotransmitter systems. The dimethyl substitution on the benzyl ring could modulate this activity, potentially altering potency or selectivity. Such compounds are valuable scaffolds in the development of treatments for neurological and psychiatric disorders.[14][15]
Enzyme Inhibition
N-benzylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[1][14] The specific substitution pattern on the benzyl ring is a critical determinant of this activity. Therefore, 4-(3,4-Dimethyl-benzyl)-piperidine could serve as a key intermediate or a candidate molecule in the design of novel AChE inhibitors.
Synthetic Building Block
As a functionalized piperidine, this molecule is a valuable building block in organic synthesis. The secondary amine of the piperidine ring can be readily functionalized, allowing for the construction of more complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science.[4]
Biological Activity Workflow
Caption: Potential applications based on the structure of 4-(3,4-Dimethyl-benzyl)-piperidine.
Safety and Handling
No specific toxicology data is available for 4-(3,4-Dimethyl-benzyl)-piperidine. However, based on data for piperidine and 4-benzylpiperidine, it should be handled with care.
-
General Hazards: Assumed to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[9]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(3,4-Dimethyl-benzyl)-piperidine is a piperidine derivative with significant potential as a research chemical and a building block for drug discovery. While direct experimental data remains sparse, a comprehensive understanding of its properties and potential can be constructed by drawing upon the extensive knowledge of its structural analogs. This guide has outlined its fundamental characteristics, a plausible synthetic route, predicted spectroscopic data, and potential areas of application. It is hoped that this document will serve as a valuable starting point for researchers and stimulate further experimental investigation into this promising compound.
References
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